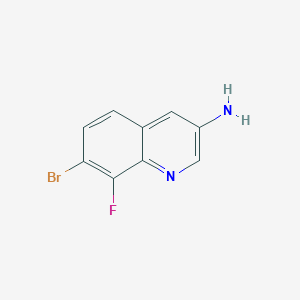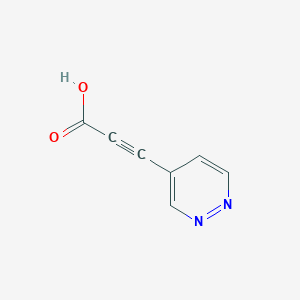
3-(Pyridazin-4-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridazin-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-4-yl)prop-2-ynoic acid typically involves the formation of the pyridazine ring followed by the introduction of the prop-2-ynoic acid moiety. One common method involves the reaction of 4-chloropyridazine with propargyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridazin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Pyridazin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 3-(Pyridazin-4-yl)prop-2-ynoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The exact pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the prop-2-ynoic acid moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrazine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness
3-(Pyridazin-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyridazine ring and the prop-2-ynoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This combination makes it a valuable compound for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C7H4N2O2 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3-pyridazin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,(H,10,11) |
Clé InChI |
SUKGOHJZBHVVDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC=C1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
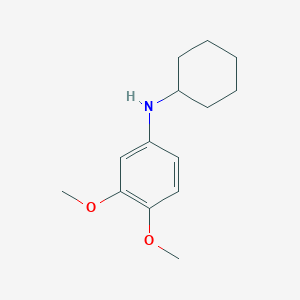


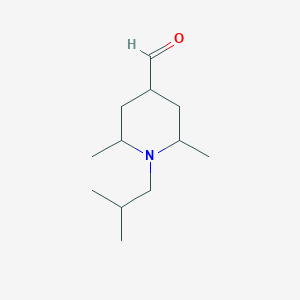
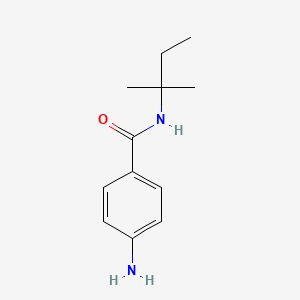
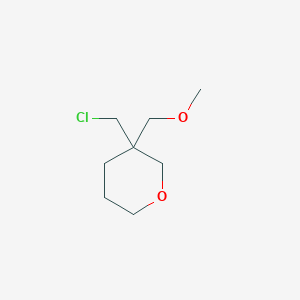
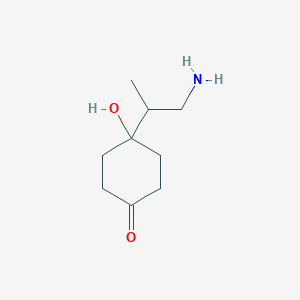
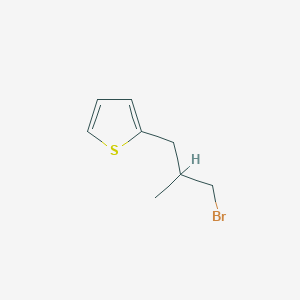
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


